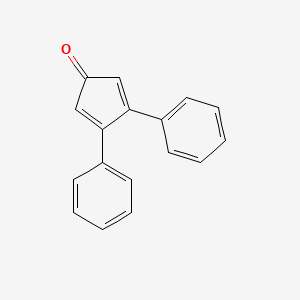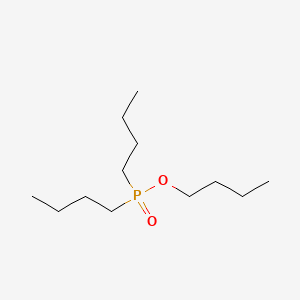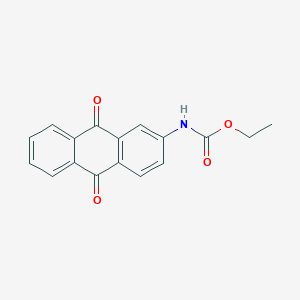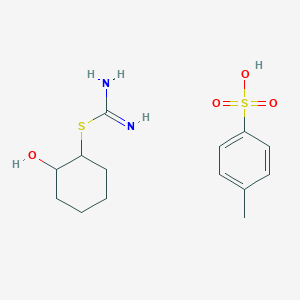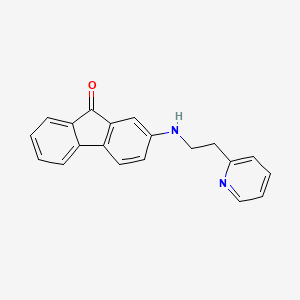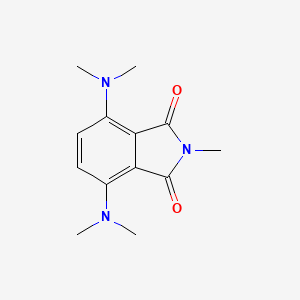
4,7-Bis(dimethylamino)-2-methyl-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Bis(dimethylamino)-2-methyl-1H-isoindole-1,3(2H)-dione is an organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features two dimethylamino groups attached to the isoindole core, which imparts distinct electronic and steric characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(dimethylamino)-2-methyl-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4,7-dichloro-2-methylisoindole-1,3-dione with dimethylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by dimethylamino groups.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as palladium on carbon can further enhance the reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Bis(dimethylamino)-2-methyl-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of the reduced isoindole derivatives.
Substitution: Formation of substituted isoindole derivatives with various functional groups.
Applications De Recherche Scientifique
4,7-Bis(dimethylamino)-2-methyl-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 4,7-Bis(dimethylamino)-2-methyl-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The compound’s electronic properties also play a role in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Bis(dimethylamino)-1,10-phenanthroline: Similar in structure but with a phenanthroline core.
4,7-Bis(dimethylamino)-2-phenylisoindole-1,3(2H)-dione: Contains a phenyl group instead of a methyl group.
Uniqueness
4,7-Bis(dimethylamino)-2-methyl-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern and electronic properties, which make it suitable for applications in various fields, including materials science and medicinal chemistry.
Propriétés
Numéro CAS |
10553-35-2 |
|---|---|
Formule moléculaire |
C13H17N3O2 |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
4,7-bis(dimethylamino)-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C13H17N3O2/c1-14(2)8-6-7-9(15(3)4)11-10(8)12(17)16(5)13(11)18/h6-7H,1-5H3 |
Clé InChI |
QLNMYWDDVBGATO-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=C(C=CC(=C2C1=O)N(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


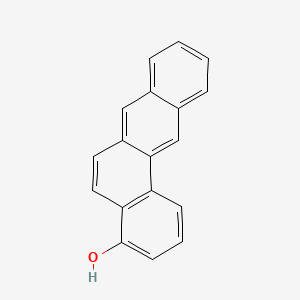
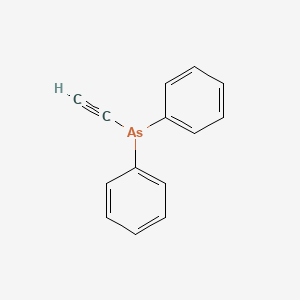
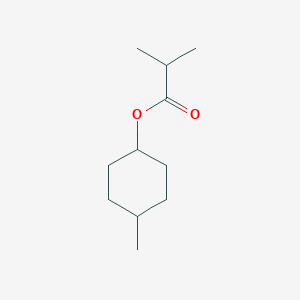



![(3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea](/img/structure/B14733994.png)
